ethyl 4-[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of coumarin . Coumarins are a class of benzopyrones, several derivatives of which are found in nature . They have been shown to exhibit in vitro and in vivo remarkable anti-tumorial, anti-inflammatory, and anti-viral effects .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds have been synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides .Scientific Research Applications
Biological Activity and Chemical Synthesis
Antimicrobial and Antifungal Applications
Studies have shown that derivatives related to Ethyl 4-[(7-methoxy-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate, such as certain 1,2,4-triazole derivatives, exhibit significant antimicrobial and antifungal activities. These compounds have been synthesized and tested against various microorganisms, showing good to moderate activities, suggesting their potential as bases for developing new antimicrobial agents (Fandaklı et al., 2012).
Neuropharmacological Potential
Research into compounds like [18F]p-MPPF, a radiolabeled antagonist, highlights the study of serotonergic neurotransmission in both animal models and humans. These investigations demonstrate the utility of piperazine derivatives in understanding brain function and disorders, potentially guiding the development of therapies for neurological conditions (Plenevaux et al., 2000).
Chemical Synthesis and Modification
The synthesis and structural modification of related compounds provide insights into the chemical versatility and potential pharmaceutical applications of Ethyl 4-[(7-methoxy-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate. For instance, the synthesis of novel benzodifuranyl derivatives with anti-inflammatory and analgesic properties showcases the therapeutic potential of structurally related molecules (Abu‐Hashem et al., 2020).
Mechanism of Action
Target of Action
It’s known that coumarins, a class of compounds to which this molecule belongs, have diverse bioactivities such as anti-inflammatory, anti-tumor, and antimicrobial activity .
Mode of Action
Coumarins are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Coumarins are known to interact with various biochemical pathways, leading to diverse biological effects .
Result of Action
Coumarins are known to have diverse bioactivities, including anti-inflammatory, anti-tumor, and antimicrobial effects .
Properties
IUPAC Name |
ethyl 4-[(7-methoxy-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5/c1-3-24-18(22)20-8-6-19(7-9-20)12-13-10-17(21)25-16-11-14(23-2)4-5-15(13)16/h4-5,10-11H,3,6-9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCUWJWGEABIHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=CC(=O)OC3=C2C=CC(=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.